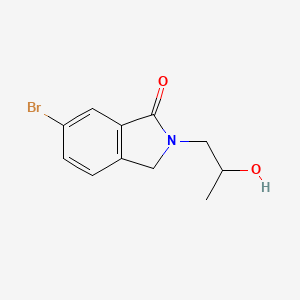
1-Phenylbutane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylbutane-1-sulfonamide is a sulfonamide compound characterized by a phenyl group attached to a butane chain, which is further connected to a sulfonamide group. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their medicinal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 1-phenylbutane with sulfonyl chloride in the presence of a base such as pyridine. Another method includes the use of sodium sulfinates and amines, mediated by ammonium iodide, to form the sulfonamide .
Industrial Production Methods: Industrial production of sulfonamides typically involves large-scale reactions using sulfonyl chlorides and amines. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylbutane-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles to form substituted products.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or potassium iodide.
Oxidation: Often uses oxidizing agents such as potassium permanganate.
Reduction: Commonly employs reducing agents like lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-Phenylbutane-1-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their antibacterial effects .
Comparación Con Compuestos Similares
1-Phenylbutane-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its phenyl and butane groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial production.
Propiedades
Fórmula molecular |
C10H15NO2S |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
1-phenylbutane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,11,12,13) |
Clave InChI |
DZDOEBOCDREVST-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=CC=CC=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Fluorosulfonyl)methyl]benzoicacid](/img/structure/B13640316.png)



![6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one](/img/structure/B13640341.png)








